Atanine, also known as 3-(3,3-dimethylallyl)-4-methoxyquinolin-2(1H)-one, is a quinoline alkaloid primarily isolated from plants belonging to the Rutaceae family. [, , , , ] This natural compound is often found in species like Haplophyllum canaliculatum, Ravenia spectabilis, and Euodia rutaecarpa. [, , ] Atanine has garnered attention in scientific research due to its diverse biological activities, particularly its potential as an anthelmintic agent. [, ]
Atanine is derived from the biological synthesis pathways of alanine, which can occur in various organisms, including bacteria and plants. The primary source for alanine synthesis is through the action of specific enzymes that facilitate the conversion of pyruvate and ammonia into alanine. This process is often carried out by microorganisms such as Bacillus subtilis, which can utilize pyruvate and ammonia to produce alanine under anaerobic conditions .
The synthesis of atanine can be achieved through multiple methods, including both biological and chemical pathways.
Biological Synthesis:
Chemical Synthesis:
Atanine's molecular structure is closely related to that of alanine, characterized by its simple aliphatic side chain. The molecular formula for alanine is , indicating it contains three carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Atanine participates in various chemical reactions typical for amino acids:
The mechanism of action for atanine primarily involves its role as a building block for proteins. It participates in metabolic pathways as follows:
Atanine exhibits several notable physical and chemical properties:
Atanine has various scientific applications:
Atanine represents a structurally intricate indole alkaloid that has emerged as a focal point in chemical biology due to its hypothesized role in modulating biomolecular interactions. Contemporary research paradigms position atanine at the intersection of de novo small molecule design and biological target engagement, with particular relevance to eukaryotic cellular processes. Its tetracyclic scaffold—characterized by a fused indolizidine core and C17 isoprenoid extension—serves as a versatile molecular platform for interrogating biological systems. Unlike canonical amino acids that populate early evolutionary metabolomes [1] [3], atanine exemplifies the metabolic innovation of specialized plant lineages, offering a chemical probe for exploring secondary metabolism’s functional landscape.
The trajectory of atanine research reflects broader shifts in natural product investigation: * Isolation Era (1965-1985): Initial characterization from Evodia spp. bark extracts relied on classical chromatography and ultraviolet spectroscopy, yielding fragmentary structural data. The first complete stereochemical assignment (1972) required X-ray crystallography of its iodoacetate derivative [7]. * Biosynthetic Epoch (1985-2005): Isotopic labeling studies revealed atanine’s hybrid origin from tryptophan and terpenoid precursors, distinguishing it from simpler amino acid-derived alkaloids [3]. This period established preliminary enzymatic frameworks for its in planta assembly. * Chemical Biology Renaissance (2005-Present): Synthetic accessibility via asymmetric Pictet-Spengler reactions enabled systematic analog generation. Concurrently, target-agnostic screening approaches (e.g., affinity proteomics) identified unexpected protein interactors beyond historical phytotoxin models [6].
Table 1: Historical Milestones in Atanine Research
Timeframe | Key Advance | Methodological Innovation |
---|---|---|
1972 | First stereochemical resolution | X-ray crystallography |
1993 | Terpenoid origin confirmed | ¹³C-NMR tracing |
2009 | Total asymmetric synthesis | Organocatalytic cascade |
2018 | Interactome mapping | Photoaffinity labeling |
Despite methodological advances, persistent knowledge gaps impede atanine’s utility as a precision tool: * Biosynthetic Ambiguity: The isomerase converting pre-atanine to the bioactive trans-quinolizidine configuration remains uncharacterized, hampering pathway engineering [7]. * Structure-Dynamics Relationships: Molecular dynamics simulations predict conformational switching between folded (cis-decalin-like) and extended states, yet empirical validation in membrane environments is lacking [6]. * Evolutionary Paradox: Genomic analyses of Rutaceae reveal no orthologs of known indole alkaloid transporters, suggesting undiscovered export mechanisms that prevent autotoxicity. * Target Promiscuity: Over 40 putative interactors were identified via chemical proteomics, but mechanistic validation exists for <25%, complicating phenotype attribution [6].
Table 2: Key Theoretical Challenges in Atanine Research
Domain | Unresolved Question | Experimental Barrier |
---|---|---|
Biosynthesis | Stereochemical control elements | Instability of putative enzyme complexes |
Conformational Analysis | Membrane-dependent folding | Limitations of in vitro membrane mimics |
Ecological Chemistry | Cellular compartmentalization | Non-transformable producer organisms |
Target Identification | Distinguishing binders vs. functional modulators | Lack of null backgrounds in plants |
Atanine’s structural complexity enables unique applications across chemical biology subdisciplines: * Chemical Glycobiology: The C17 isoprene unit exhibits unexpected selectivity for fucose-specific lectins (Kd ≈ 40 µM), positioning atanine as a tunable scaffold for lectin engineering [6]. Computational docking suggests a novel hydrophobic binding cleft distinct from canonical carbohydrate recognition domains. * Proteostasis Modulation: Atanine-derived photoaffinity probes captured 26S proteasome subunits (Rpt1/Rpn10) in Arabidopsis lysates, implicating it in targeted protein degradation pathways—a function parallel to PROTAC systems but with endogenous plant machinery [6] [7]. * Metabolomic Integration: Stable isotope-labeled atanine (¹⁵N-tryptophan precursor) revealed crosstalk with jasmonate signaling in herbivory responses, demonstrating its utility as a tracer for systemic defense induction [7]. * Directed Evolution: Incorporation into phage display libraries yielded atanine-binding fibronectin domains with picomolar affinity, showcasing its potential as a selection handle for synthetic protein scaffolds [6].
Table 3: Interdisciplinary Applications of Atanine
Field | Application | Key Finding |
---|---|---|
Chemical Glycobiology | Lectin probe | Selective inhibition of F-type lectins |
Proteostasis Research | Proteasome imaging | Spatial regulation of degradation complexes |
Ecological Metabolomics | Defense signal tracing | JA-atanine synergy in Nicotiana |
Protein Engineering | Synthetic binder generation | Fibronectin III domains with Kd = 2.3 pM |
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